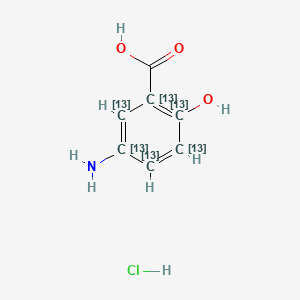

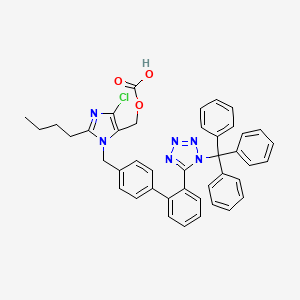

![molecular formula C11H16N4O6S2 B563678 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one CAS No. 1076200-06-0](/img/structure/B563678.png)

1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

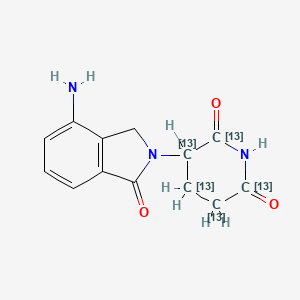

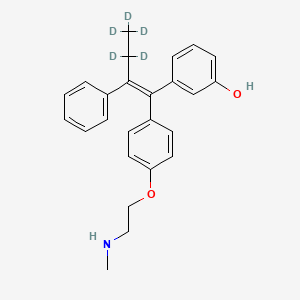

The compound appears to contain several functional groups including a dimethylamino group, a dinitrophenyl group, and a disulfenone group. These groups could potentially confer a variety of chemical properties to the compound, such as reactivity, polarity, and acidity .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. For example, the dimethylamino group is a strong electron donor and can participate in reactions as a nucleophile . The dinitrophenyl group is electron-withdrawing and can make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the compound .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

Compounds incorporating the dimethylamino motif have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, a series of carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating dimethylamino groups, demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds showed IC(50) values less than 10 nM and were curative against colon 38 tumors in mice at specific dosages (Deady et al., 2003).

Coordination Chemistry and EPR Spectra

In the field of inorganic chemistry, studies on mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands, which include dimethylamino groups, have been conducted. These complexes exhibit interesting electronic properties and EPR spectra, suggesting potential applications in catalysis and materials science (Mondal et al., 2005).

Local Anesthetic, Analgesic, and Antiaggregating Activities

Research on N-substituted 4-dimethylamino compounds has shown that they possess remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities. These findings point to potential applications in developing new pharmaceutical agents for pain management and cardiovascular diseases (Bruno et al., 1994).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-dimethyl-4-[2-(methylsulfonothioyloxyamino)ethyl]-2,6-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O6S2/c1-13(2)11-9(14(16)17)6-8(7-10(11)15(18)19)4-5-12-21-23(3,20)22/h6-7,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXFFXYUSLMVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])CCNOS(=O)(=S)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721209 |

Source

|

| Record name | 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076200-06-0 |

Source

|

| Record name | 1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.